Acebutolol is a synthetic compound classified as a β-adrenergic blocking agent. It is a moderately hydrophilic molecule with a pKa of 9.4. [] Its primary mechanism involves competitive antagonism at β-adrenergic receptors. [, , ] In addition to its cardiovascular effects, Acebutolol displays partial β-adrenergic agonist activity and membrane-stabilizing effects at higher concentrations. [, , ]
Related Compounds
Diacetolol
Compound Description: Diacetolol is the major metabolite of Acebutolol. It is formed by N-acetylation of the amine group of the Acebutolol hydrolysis product. Diacetolol has been shown to have similar pharmacological effects to Acebutolol, including β-blocking activity. [, , , , , , , , , ]
Relevance: Diacetolol is structurally similar to Acebutolol, differing only in the substitution on the terminal amide nitrogen. Because it is a metabolite of Acebutolol and exhibits similar biological activity, it is an important compound to consider when evaluating the pharmacological effects of Acebutolol. [, , , , , , , , , ]
M&B 16,942
Compound Description: M&B 16,942 is the 4-acetyl analog of Acebutolol. Like Diacetolol, it is a metabolite of Acebutolol. Animal data suggest that M&B 16,942 has equipotent β-blocking activity and cardioselectivity compared to Acebutolol. []
Relevance: M&B 16,942 is structurally very similar to Acebutolol, with an acetyl group replacing the butyl group on the terminal amide nitrogen. It is relevant due to its metabolic relationship to Acebutolol and its similar pharmacological profile. []
Propranolol
Compound Description: Propranolol is a non-cardioselective β-adrenergic blocking agent frequently used as a comparator drug in studies of Acebutolol. It is often used to highlight Acebutolol's cardioselectivity and differing effects on parameters like heart rate and peripheral vascular resistance. [, , , , , , , , , , , , , , , , , , ]
Relevance: While both are β-blockers, Propranolol lacks the cardioselectivity of Acebutolol. This difference is a key point of comparison in many studies evaluating the pharmacological and clinical profile of Acebutolol. [, , , , , , , , , , , , , , , , , , ]
Practolol
Compound Description: Practolol is another cardioselective β-blocker used in comparative studies with Acebutolol. Like Propranolol, it serves to highlight Acebutolol's relative cardioselectivity and differing effects on cardiac parameters. [, , , , , ]
Relevance: Both Practolol and Acebutolol exhibit cardioselectivity, but comparisons in research often focus on their relative potencies and subtle differences in their effects on heart rate, blood pressure, and response to other drugs like isoproterenol. [, , , , , ]
Atenolol
Compound Description: Atenolol is a cardioselective β-blocker often mentioned alongside Acebutolol when discussing their shared cardioselectivity and differences in their impact on peripheral vascular resistance. [, ]
Relevance: Atenolol, like Acebutolol, is known for its cardioselective properties. This shared characteristic makes it a relevant compound when discussing the specific effects and potential advantages of Acebutolol in treating conditions like hypertension. [, ]
Metoprolol
Compound Description: Metoprolol is a cardioselective β-blocker that, along with Atenolol, is used to compare and contrast the degree of cardioselectivity and effects on peripheral vascular resistance with Acebutolol. [, ]
Relevance: Metoprolol's cardioselectivity makes it a useful comparator to Acebutolol in studies investigating the impact of β-blockers on cardiac function and peripheral vascular resistance. These comparisons contribute to understanding the nuances of Acebutolol's pharmacologic profile. [, ]
Pindolol
Compound Description: Pindolol is a non-selective β-blocker with intrinsic sympathomimetic activity (ISA). It is often compared to Acebutolol regarding their ISA and effects on cardiac output, total peripheral resistance, and plasma lipids. [, , ]
Relevance: Although both possess ISA, Pindolol and Acebutolol differ in their selectivity for β-receptors and in the magnitude of their sympathomimetic effects. These comparisons help elucidate the unique characteristics and potential clinical implications of Acebutolol's ISA. [, , ]
Alprenolol
Compound Description: Alprenolol is a non-selective β-blocker mentioned in a study investigating the interference of Acebutolol in a urinary 17-ketosteroid measurement assay. It serves as a negative control, showing no interference with the assay, unlike Acebutolol. []
Relevance: While not structurally similar to Acebutolol, Alprenolol's inclusion in the study highlights a specific analytical interference issue associated with Acebutolol that is not observed with other β-blockers like Alprenolol, propranolol or oxprenolol. []
Oxprenolol
Compound Description: Similar to Alprenolol, Oxprenolol is a non-selective β-blocker used as a negative control in the urinary 17-ketosteroid measurement assay. It does not interfere with the assay, unlike Acebutolol. []
Relevance: The use of Oxprenolol, along with Alprenolol, strengthens the evidence that the observed interference in the 17-ketosteroid assay is specific to Acebutolol and not a general characteristic of β-blockers. []
Synthesis Analysis
Acebutolol can be synthesized through several methods, with notable approaches including:
Traditional Synthesis:
A common synthesis route involves starting from 4-aminophenol, which undergoes acetylation followed by Fries rearrangement and hydrolysis to yield the desired product. This method typically involves multiple steps and can have varying yields depending on the conditions used.
Asymmetric Synthesis:
Recent advancements have introduced asymmetric synthesis methods that allow for the production of enantiomerically pure forms of acebutolol. One such method involves reacting p-anisidine with N-butyric acid to obtain N-(4-methoxyphenyl)-butyramide, which is then processed through several steps involving Lewis acids and phase transfer catalysts.
Chemoenzymatic Route:
A novel approach utilizes enzymatic kinetic resolution to synthesize both (R) and (S) forms of acebutolol. In this method, lipases are employed to achieve high enantiomeric excess (up to 99.9%) in the intermediates, which are then alkylated with isopropylamine to produce the final product.
These methods highlight the evolution of synthetic techniques aimed at improving yield, purity, and environmental sustainability.
Molecular Structure Analysis
The molecular formula of acebutolol is C18H27ClN2O3, and its structure features a beta-phenylethylamine backbone with a hydroxyl group and a chloroalkoxy side chain. The compound's structure can be represented as follows:
Chemical Structure R N 3 4 aminophenyl 1 hydroxy 2 isopropylamino propyl 4 chlorobenzamide
The presence of the chloro group enhances its lipophilicity, allowing for better receptor binding and selectivity towards beta-1 adrenergic receptors. The stereochemistry of acebutolol plays a crucial role in its pharmacological activity, with specific enantiomers exhibiting different affinities for the target receptors.
Chemical Reactions Analysis
Acebutolol undergoes various chemical reactions during its synthesis and metabolism:
Acetylation:
The initial step often involves acetylation of 4-aminophenol, which introduces an acetyl group that modifies the compound's reactivity.
Fries Rearrangement:
This reaction rearranges the acetylated product under heat or acidic conditions, leading to structural changes necessary for further synthesis.
Hydrolysis:
Hydrolysis reactions are critical for converting intermediates into more stable forms suitable for further reactions or purification processes.
Alkylation:
The final step typically involves alkylation with isopropylamine, which introduces the isopropyl group essential for the drug's activity.
These reactions highlight the complexity involved in synthesizing acebutolol while emphasizing the need for careful control over reaction conditions to optimize yields.
Mechanism of Action
Acebutolol functions primarily as a selective beta-1 adrenergic antagonist. Its mechanism involves:
Receptor Binding: Acebutolol binds preferentially to beta-1 adrenergic receptors located predominantly in cardiac tissues.
Inhibition of Catecholamines: By blocking these receptors, acebutolol inhibits the effects of catecholamines (such as adrenaline), leading to decreased heart rate and myocardial contractility.
Reduction in Cardiac Output: This action results in lowered blood pressure and reduced oxygen demand by the heart, making it beneficial for patients with hypertension or angina.
The selectivity for beta-1 receptors over beta-2 receptors minimizes side effects related to bronchoconstriction, making acebutolol a safer option for patients with respiratory issues.
Physical and Chemical Properties Analysis
Acebutolol exhibits several key physical and chemical properties:
Molecular Weight: Approximately 348.88 g/mol.
Solubility: It is soluble in water and organic solvents like ethanol but has limited solubility in non-polar solvents.
Melting Point: The melting point ranges from 150°C to 155°C.
pH Stability: Acebutolol maintains stability across a pH range of 4 to 7 but may degrade under extreme conditions.
These properties are essential for understanding how acebutolol behaves in biological systems and during pharmaceutical formulation.
Applications
Acebutolol is primarily used in clinical settings for:
Hypertension Management: It effectively lowers blood pressure by reducing cardiac output.
Arrhythmia Treatment: It stabilizes heart rhythms by moderating electrical conduction through cardiac tissues.
Angina Pectoris Relief: By decreasing myocardial oxygen demand, it alleviates symptoms associated with angina.
Additionally, ongoing research explores potential applications in other cardiovascular diseases due to its selective action on beta-1 receptors, suggesting broader therapeutic uses beyond traditional indications.
Acebutolol Acebutolol Hydrochloride Acetobutolol Apo Acebutolol Apo-Acebutolol ApoAcebutolol M and B 17803 A M and B 17803A M and B-17803 A M and B17803 A Monitan Neptal Novo Acebutolol Novo-Acebutolol NovoAcebutolol Prent Rhotral Sectral
Canonical SMILES
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
3-iodo-4-aminobenzyl-5'-N-methylcarboxamidoadenosine is a derivative of adenosine in which the 5'-hydroxymethyl group is replaced by N-ethylcarboxamido and one of the hydrogens of the exocyclic amino function is substituted by a 3-iodo-4-aminobenzyl group. It is a member of adenosines, an organoiodine compound and a monocarboxylic acid amide. It derives from an adenosine.
AB-MECA is an adenosine A3 receptor agonist (Ki = 430.5 nM for the human receptor expressed in CHO cells). It inhibits LPS-induced TNF-α production in primary cultured human lung macrophages (pD2 = 6.9). AB-MECA increases contraction of isolated guinea pig trachea ex vivo when used at a concentration of 0.1 μM and increases bronchoconstriction in vivo when administered at a dose of 3 μg/kg in a guinea pig model of ovalbumin-sensitized asthma. A radiolabeled form of AB-MECA has been used for radioligand binding assays and binds to rat adenosine A1 and A3 receptors (Kds = 3.42 and 1.48 nM in COS-7 and CHO cells, respectively) and canine adenosine A2a receptors (Kd = 25.1 nM in COS-7 cells). AB-MECA is a potent A3 adenosine receptor agonist.